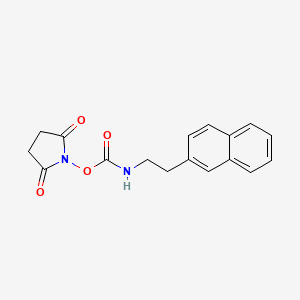

(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a naphthalene moiety, making it a versatile molecule for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate typically involves the reaction of N-hydroxysuccinimide with a naphthalene derivative under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage . The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures to ensure optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Analyse Des Réactions Chimiques

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the naphthalene moiety, using reagents like halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce the corresponding alcohols .

Applications De Recherche Scientifique

Chemistry

In chemistry, (2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is utilized in the study of enzyme inhibition and protein interactions. It serves as a probe to investigate the binding sites and mechanisms of various enzymes .

Medicine

Industry

Industrially, this compound is employed in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .

Mécanisme D'action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate involves its interaction with specific molecular targets, such as voltage-gated sodium channels and calcium channels. By binding to these targets, the compound modulates their activity, leading to altered cellular responses. This mechanism is particularly relevant in its anticonvulsant properties, where it inhibits excessive neuronal firing .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares a similar pyrrolidinone structure but differs in its side chain, leading to distinct biological activities.

2-(2,5-dioxopyrrolidin-1-yl)propanamide: Another related compound with variations in the side chain, affecting its reactivity and applications.

Uniqueness

(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate is unique due to its combination of a pyrrolidinone ring and a naphthalene moiety. This structural feature imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for diverse applications .

Activité Biologique

The compound (2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate , often referred to as a derivative of pyrrolidine, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C₁₄H₁₅N₂O₃

- Molecular Weight : 255.28 g/mol

- CAS Number : 55750-63-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Anticonvulsant Activity : Research indicates that derivatives of pyrrolidine exhibit anticonvulsant properties through modulation of sodium and calcium channels in neuronal cells. In particular, studies have shown that certain derivatives can significantly reduce seizure activity in animal models, suggesting a potential role in epilepsy treatment .

- Antinociceptive Effects : The compound has demonstrated effectiveness in reducing pain responses in various models, including formalin-induced pain tests. This effect is likely mediated through antagonism of the TRPV1 receptor and modulation of central pain pathways .

- Cytotoxicity and Safety Profile : In vitro studies have assessed the cytotoxicity of related compounds on various cell lines, including human hepatocellular carcinoma and normal fibroblast cells. Notably, these compounds showed minimal cytotoxic effects at therapeutic doses, indicating a favorable safety profile for further development .

Study 1: Anticonvulsant Efficacy

A focused study on hybrid pyrrolidine derivatives revealed that one specific compound exhibited potent anticonvulsant activity with an effective dose (ED50) ranging from 22.4 mg/kg to 59.4 mg/kg across different seizure models. The mechanism was linked to the inhibition of sodium/calcium currents and TRPV1 receptor antagonism .

Study 2: Antinociceptive Activity

In another investigation, a related compound was tested for its ability to alleviate mechanical allodynia in diabetic neuropathy models. The results indicated significant pain relief without notable side effects such as hypo-motility or catalepsy, which are common with other analgesics .

Data Table: Summary of Biological Activities

| Activity Type | Model/Assay Type | Effective Dose (ED50) | Mechanism of Action |

|---|---|---|---|

| Anticonvulsant | Maximal Electroshock Test | 23.7 mg/kg | Sodium/Calcium Channel Modulation |

| Pentylenetetrazole-induced Seizures | 59.4 mg/kg | TRPV1 Receptor Antagonism | |

| Antinociceptive | Formalin-induced Pain Test | Not specified | Central Pain Pathway Modulation |

| Diabetic Neuropathy Model | Not specified | CB1 and CB2 Receptor Interaction |

Propriétés

Formule moléculaire |

C17H16N2O4 |

|---|---|

Poids moléculaire |

312.32 g/mol |

Nom IUPAC |

(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate |

InChI |

InChI=1S/C17H16N2O4/c20-15-7-8-16(21)19(15)23-17(22)18-10-9-12-5-6-13-3-1-2-4-14(13)11-12/h1-6,11H,7-10H2,(H,18,22) |

Clé InChI |

OVKVDSFNYFTCDL-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)N(C1=O)OC(=O)NCCC2=CC3=CC=CC=C3C=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.